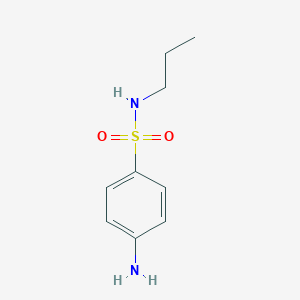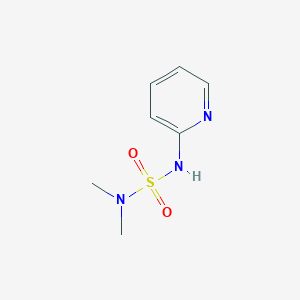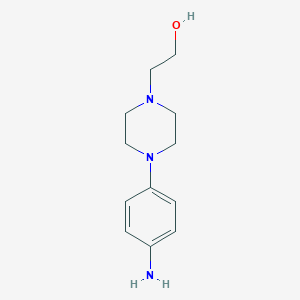
(2-Cyclopropylthiazol-4-yl)méthanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Voici une analyse complète des applications de la recherche scientifique de « (2-Cyclopropylthiazol-4-yl)méthanol », en mettant l’accent sur son potentiel en fonction des propriétés générales des thiazoles et des composés similaires :
Activité antitumorale et cytotoxique
Les thiazoles ont été étudiés pour leur potentiel dans le traitement de divers cancers. Une série de dérivés de thiazole a montré des effets puissants sur les lignées cellulaires tumorales humaines, ce qui suggère que « this compound » pourrait faire l’objet de recherches pour des applications similaires .
Propriétés antimicrobiennes et antifongiques
Les composés contenant un cycle thiazole ont montré une efficacité contre les infections bactériennes et fongiques. Cela indique que « this compound » pourrait servir d’échafaudage pour le développement de nouveaux agents antimicrobiens et antifongiques .
Effets anti-inflammatoires et analgésiques
Les dérivés de thiazole ont été associés à une réduction de l’inflammation et de la douleur, ce qui pourrait faire de « this compound » un candidat pour la création de nouveaux médicaments anti-inflammatoires et analgésiques .
Applications neuroprotectrices
Certains thiazoles sont connus pour avoir des effets neuroprotecteurs, ce qui suggère que « this compound » pourrait être utile dans le développement de traitements pour les maladies neurodégénératives .
Activité antivirale
Les composés thiazoles ont été explorés pour leurs propriétés antivirales, ce qui indique que « this compound » pourrait potentiellement être utilisé dans la recherche sur les médicaments antiviraux .
Propriétés diurétiques
Les thiazoles peuvent agir comme des diurétiques, aidant à éliminer l’excès de liquide du corps. Cela suggère une autre application de recherche possible pour « this compound » .
Potentiel anticonvulsivant
Des recherches ont montré que les dérivés de thiazole peuvent servir d’anticonvulsivants, ce qui signifie que « this compound » pourrait faire l’objet de recherches pour une utilisation dans les troubles convulsifs .
Synthèse et analyse chimique
Mécanisme D'action
Target of Action
(2-Cyclopropylthiazol-4-yl)methanol is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways related to their biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .
Analyse Biochimique
Biochemical Properties
(2-Cyclopropylthiazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including (2-Cyclopropylthiazol-4-yl)methanol, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes and disrupting cell wall synthesis . Additionally, this compound may interact with proteins involved in oxidative stress response, thereby exhibiting antioxidant properties . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to inhibition or modulation of their activity.
Cellular Effects
(2-Cyclopropylthiazol-4-yl)methanol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of signaling pathways such as MAPK/ERK and JAK/STAT, which are crucial for cell proliferation, differentiation, and survival. Furthermore, (2-Cyclopropylthiazol-4-yl)methanol may alter gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response. These effects can result in altered cellular metabolism, including changes in energy production, lipid metabolism, and redox balance.
Molecular Mechanism
The molecular mechanism of action of (2-Cyclopropylthiazol-4-yl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, (2-Cyclopropylthiazol-4-yl)methanol may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting cytotoxic effects on rapidly dividing cells. Additionally, it can modulate the activity of signaling molecules, such as kinases and phosphatases, by binding to their active sites or allosteric sites . These interactions can result in changes in downstream signaling pathways, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Cyclopropylthiazol-4-yl)methanol can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Cyclopropylthiazol-4-yl)methanol is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation . These temporal effects are crucial for understanding the potential therapeutic and toxicological implications of (2-Cyclopropylthiazol-4-yl)methanol.
Dosage Effects in Animal Models
The effects of (2-Cyclopropylthiazol-4-yl)methanol vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exhibit beneficial effects, such as anti-inflammatory and analgesic properties . High doses may lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for (2-Cyclopropylthiazol-4-yl)methanol, and careful dosage optimization is necessary to maximize its therapeutic potential while minimizing toxicity.
Metabolic Pathways
(2-Cyclopropylthiazol-4-yl)methanol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of the compound. Additionally, (2-Cyclopropylthiazol-4-yl)methanol can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, it may inhibit or activate enzymes involved in glycolysis, the tricarboxylic acid cycle, or lipid metabolism, thereby affecting energy production and cellular homeostasis.
Transport and Distribution
The transport and distribution of (2-Cyclopropylthiazol-4-yl)methanol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components . The distribution of (2-Cyclopropylthiazol-4-yl)methanol within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of (2-Cyclopropylthiazol-4-yl)methanol can affect its activity and function. This compound may be targeted to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . The subcellular localization of (2-Cyclopropylthiazol-4-yl)methanol can also be influenced by factors such as cellular stress, signaling pathways, and protein-protein interactions . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWKFTDGZIIVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602207 | |
| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135207-09-9 | |
| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)

![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)


![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)

![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
